molecular formula C9H9NO4 B1603797 Methyl 3-methyl-5-nitrobenzoate CAS No. 482311-23-9

Methyl 3-methyl-5-nitrobenzoate

Cat. No. B1603797
M. Wt: 195.17 g/mol
InChI Key: YNBMIFXZVJTHAS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4 . It is an important organic synthetic material and pharmaceutical intermediate compound .


Synthesis Analysis

The synthesis of Methyl 3-methyl-5-nitrobenzoate can be achieved through a process known as Fischer Esterification . This process involves the reaction of an acid and an alcohol in the presence of a strong acid catalyst. The overall percent yield for the synthesis of methyl 3-nitrobenzoate was found to be 51.8% .


Molecular Structure Analysis

The molecular structure of Methyl 3-methyl-5-nitrobenzoate consists of a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The InChI code for this compound is 1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 3-methyl-5-nitrobenzoate is a solid at room temperature . It has a molecular weight of 195.17 . It is insoluble in water but soluble in hot ethanol .

Scientific Research Applications

Synthesis Processes

  • Methyl 3-methyl-5-nitrobenzoate is involved in efficient and green synthesis processes. For instance, a novel nitration process of methyl 3-methylbenzoate was developed for the synthesis of 5-methyl-2-nitrobenzoic acid, demonstrating high selectivity and a more environmentally friendly approach (Mei, Yao, Yu, & Yao, 2018).
  • This compound has also been synthesized with a focus on high yield and low production cost, exemplified in the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate (Cai Chun, 2004).

Chemical Analysis and Properties

  • Spectroscopic methods have been used to measure the solubility of related compounds like 2-methyl-3-nitrobenzoic acid in various organic solvents, contributing to the understanding of its chemical properties (Hart et al., 2017).
  • The determination of Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid from measured solubility data is another example of chemical analysis relevant to this compound (Acree, Bowen, Horton, & Abraham, 2017).

Structural Studies and Applications

  • Research on isomeric reaction products of similar compounds, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, has revealed insights into molecular structures and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of methyl 3-methyl-5-nitrobenzoate (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Pharmacological Implications

  • Studies have been conducted to identify potential genotoxic impurities in drugs, using compounds like methyl 2-(chloromethyl)-3-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate as examples. These studies are vital for ensuring the safety of pharmaceutical products (Gaddam et al., 2020).

properties

IUPAC Name

methyl 3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBMIFXZVJTHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610924
Record name Methyl 3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-5-nitrobenzoate

CAS RN

482311-23-9
Record name Methyl 3-methyl-5-nitrobenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methyl-5-nitrobenzoate
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Synthesis routes and methods

Procedure details

Following a general procedure from Applied Organometallic Chemistry 2004, 18, 602-604, a solution of 3-(methoxycarbonyl)-5-nitrophenylboronic acid (900 mg, 4.0 mmol) in tetrahydrofuran (16 mL) was added to a round bottom flask charged with palladium acetate (27 mg, 0.12 mmol), tri-1-napthylphosphine (112 mg, 0.27 mmol), potassium phosphate (1.70 g, 8.00 mmol), and methyl iodide (0.370 mL, 5.9 mmol) under nitrogen atmosphere. Water (0.14 mL, 7.8 mmol) was added and the mixture was stirred overnight at rt. The reaction mixture was diluted with water and extracted with ethyl acetate (3×). The combined organics were washed with water and brine, dried, and concentrated in vacuo. The residue was purified by silica gel chromatography (gradient from 0 to 40% ethyl acetate in hexanes) to give 89A (0.36 g, 46%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.54 (s, 3H) 3.98 (s, 3H) 8.19 (s, 1H) 8.23 (s, 1H) 8.67 (s, 1H).
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
112 mg
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Four
Quantity
27 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0.14 mL
Type
solvent
Reaction Step Five
Name
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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